molecular formula C10H13ClOS B14600523 1-tert-Butoxy-4-(chlorosulfanyl)benzene CAS No. 60852-05-3

1-tert-Butoxy-4-(chlorosulfanyl)benzene

Cat. No.: B14600523
CAS No.: 60852-05-3
M. Wt: 216.73 g/mol
InChI Key: KEVGOYKOTQKEKY-UHFFFAOYSA-N
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Description

1-tert-Butoxy-4-(chlorosulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorosulfanyl group

Preparation Methods

The synthesis of 1-tert-Butoxy-4-(chlorosulfanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative, such as 1-tert-butoxybenzene.

    Chlorosulfanyl Substitution: The tert-butoxybenzene undergoes a substitution reaction with a chlorosulfanyl reagent under controlled conditions to introduce the chlorosulfanyl group.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butoxy-4-(chlorosulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The chlorosulfanyl group can be oxidized or reduced under specific conditions, leading to different products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.

Scientific Research Applications

1-tert-Butoxy-4-(chlorosulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-4-(chlorosulfanyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the tert-butoxy group can activate the benzene ring towards electrophilic attack, while the chlorosulfanyl group can influence the reactivity through inductive and resonance effects.

Comparison with Similar Compounds

1-tert-Butoxy-4-(chlorosulfanyl)benzene can be compared with other benzene derivatives such as:

    1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the sulfanyl group.

    1-Chloro-4-tert-butoxybenzene: Similar structure but with different substituent positions.

    tert-Butyl 4-Chlorophenyl Ether: Another related compound with different functional groups.

Properties

CAS No.

60852-05-3

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite

InChI

InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3

InChI Key

KEVGOYKOTQKEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)SCl

Origin of Product

United States

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